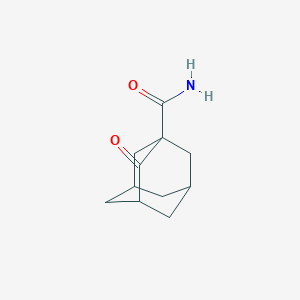

2-Oxoadamantane-1-carboxamide

Description

2-Oxoadamantane-1-carboxamide is a bicyclic carboxamide derivative characterized by its adamantane backbone substituted with a carboxamide group at position 1 and a ketone (oxo) group at position 2. This compound belongs to the adamantane family, a class of rigid, diamondoid hydrocarbons known for their stability and diverse pharmacological applications. The structural rigidity of adamantane derivatives often enhances binding affinity to biological targets, making them valuable in drug discovery .

The synthesis of this compound involves multi-step reactions starting from adamantane-1-carbonyl chloride. Key intermediates include N-o-tolylcycloadamantanecarboxamide (2) and 2-adamantane-1H-indol-5-amine (3), followed by oxalyl chloride treatment to form the oxoacetyl chloride intermediate (4). Subsequent reactions with substituted amines yield the final carboxamide derivatives (5a–y) .

Propriétés

Formule moléculaire |

C11H15NO2 |

|---|---|

Poids moléculaire |

193.24 g/mol |

Nom IUPAC |

2-oxoadamantane-1-carboxamide |

InChI |

InChI=1S/C11H15NO2/c12-10(14)11-4-6-1-7(5-11)3-8(2-6)9(11)13/h6-8H,1-5H2,(H2,12,14) |

Clé InChI |

VZKFGHWXBWYJAH-UHFFFAOYSA-N |

SMILES |

C1C2CC3CC1CC(C2)(C3=O)C(=O)N |

SMILES canonique |

C1C2CC3CC1CC(C2)(C3=O)C(=O)N |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table compares 2-Oxoadamantane-1-carboxamide with structurally or functionally related adamantane derivatives, focusing on molecular properties, synthesis routes, and biological activities.

Key Observations:

N-substituted derivatives (e.g., 5a–y) exhibit enhanced cytotoxicity, suggesting that electron-withdrawing groups (e.g., oxo) and aromatic amines synergize to disrupt cancer cell proliferation .

Synthetic Flexibility :

- This compound derivatives are synthesized via modular routes, enabling diverse substitutions at the carboxamide position. This contrasts with Memantine, which requires simpler alkylation steps .

Pharmacological Profiles :

- Unlike Memantine, which targets neurological pathways, this compound derivatives show broad-spectrum anticancer activity, likely due to apoptosis induction via caspase-3/7 activation .

- Adamantane-1-carboxylic acid lacks significant bioactivity but serves as a critical precursor for carboxamide and ester derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.